molecular formula C8H4N2 B133725 5-Ethynylnicotinonitrile CAS No. 152803-05-9

5-Ethynylnicotinonitrile

Cat. No. B133725
CAS RN: 152803-05-9
M. Wt: 128.13 g/mol
InChI Key: BHGKLLLDELXBOR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynylnicotinonitrile contribute to its versatility in scientific research. Unfortunately, specific details about these properties were not found in the search results.

Scientific Research Applications

Therapeutic Drug Synthesis

5-Ethynylnicotinonitrile: is a key precursor in the synthesis of various therapeutic drugs. Its structure allows for the creation of nicotinonitrile derivatives, which are integral to several pharmaceuticals . For instance, drugs like Bosutinib , Milrinone , Neratinib , and Olprinone all contain nicotinonitrile derivatives due to their significant biological and medicinal properties .

Biological Activity Modulation

The compound plays a crucial role in modulating biological activities. It serves as a building block for molecules designed to interact with specific biological targets. For example, nicotinonitrile derivatives have been synthesized to act as potent inhibitors against certain cell lines, showcasing their potential in cancer therapy .

Medicinal Chemistry Research

In medicinal chemistry, 5-Ethynylnicotinonitrile is utilized to develop new compounds with potential therapeutic effects. Researchers have used it to synthesize novel compounds that were later tested for cytotoxic activity against various tumor cell lines, indicating its value in discovering new anticancer agents .

Electrical Material Development

Some derivatives of nicotinonitrile, potentially including those derived from 5-Ethynylnicotinonitrile , are used in the development of electrical materials. These materials are essential for creating components that have specific electrical properties, which can be applied in electronics and energy storage devices .

Optical Material Innovation

The compound’s derivatives also find applications in optical materials. These materials are crucial for developing lenses, coatings, and other components that manipulate light. The unique properties of nicotinonitrile derivatives can lead to advancements in optics and photonics .

Nanotechnology

5-Ethynylnicotinonitrile: may contribute to the field of nanotechnology, particularly in the synthesis of nanocrystals. Nanocrystals have a wide range of applications, from medical diagnostics to electronics, and the precise manipulation of their chemical structure is key to their functionality .

Safety And Hazards

While specific safety data for 5-Ethynylnicotinonitrile was not found, it’s important to handle all chemical compounds with care. Proper safety measures should be taken when handling 5-Ethynylnicotinonitrile, including the use of personal protective equipment .

properties

IUPAC Name

5-ethynylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGKLLLDELXBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylnicotinonitrile

Synthesis routes and methods

Procedure details

Add a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (50.0 mL, 50.0 mmol) to a suspension of 5-trimethylsilanylethynyl-nicotinonitrile (10.0 g, 50.0 mmol), (prepared as described in PREPARATION 3), in triethylamine (98 mL) at 0° C. After 5 min, dilute the reaction mixture with ethyl acetate and wash twice with water. Back-extract the combined aqueous washes twice with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium chloride, dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with a gradient from 98:2 to 90:10 dichloromethane:ethyl acetate, to give the title compound as a white crystalline solid (4.75 g, 74%).
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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